molecular formula C12H11F3N4O2 B12439396 N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12439396
M. Wt: 300.24 g/mol
InChI Key: ZRNNJSUJVZEMEE-UHFFFAOYSA-N
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Description

N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with a trifluoromethyl group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group and the pyrrole ring. The final step involves the attachment of the glycine moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]alanine
  • N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]valine

Uniqueness

N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the glycine moiety allows for potential interactions with biological targets.

Properties

Molecular Formula

C12H11F3N4O2

Molecular Weight

300.24 g/mol

IUPAC Name

2-[[4-(1-methylpyrrol-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C12H11F3N4O2/c1-19-4-2-3-8(19)7-5-9(12(13,14)15)18-11(17-7)16-6-10(20)21/h2-5H,6H2,1H3,(H,20,21)(H,16,17,18)

InChI Key

ZRNNJSUJVZEMEE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F

Origin of Product

United States

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